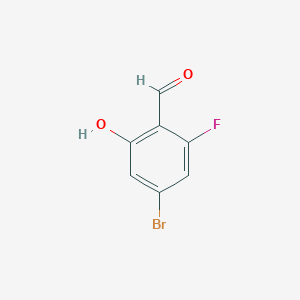

4-Bromo-2-fluoro-6-hydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-2-fluoro-6-hydroxybenzaldehyde” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is mainly used as an intermediate for physiologically active compounds such as pharmaceuticals or pesticides and is a wide range of organic building blocks .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3-fluorophenol with anhydrous magnesium chloride in anhydrous acetonitrile, followed by the addition of anhydrous triethylamine and paraformaldehyde . The mixture is then heated to reflux for several hours .

Molecular Structure Analysis

The molecular formula of “4-Bromo-2-fluoro-6-hydroxybenzaldehyde” is C7H4BrFO2 . Its average mass is 219.008 Da and its monoisotopic mass is 217.937866 Da .

Chemical Reactions Analysis

“4-Bromo-2-fluoro-6-hydroxybenzaldehyde” has been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol . It has also been used in the synthesis of fluorostilbenes and benzyl amine-based histamine H3 antagonist having serotonin reuptake activity .

Scientific Research Applications

- 4-Bromo-2-fluoro-6-hydroxybenzaldehyde is used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .

- It is also used as an intermediate in organic synthesis . For example, it can be used in the synthesis of γ-secretase modulator BIIB042 .

- 4-Bromo-2-fluoro-6-hydroxybenzaldehyde has been used in the synthesis of Schiff base ligands, which were then used to create transition metal complexes .

- These complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- These compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal (II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .

- The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method, and it was found that the metal (II) complexes are more noxious than free Schiff base ligands .

Organic Synthesis and Medicinal Chemistry

In Vitro Antioxidant and Antimicrobial Activity

Safety And Hazards

“4-Bromo-2-fluoro-6-hydroxybenzaldehyde” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

4-bromo-2-fluoro-6-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGAOJJHGWGVDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856968 |

Source

|

| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |

CAS RN |

1427438-90-1 |

Source

|

| Record name | 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)

![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)

![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)

![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)